cis-7-Tetradecenol

Description

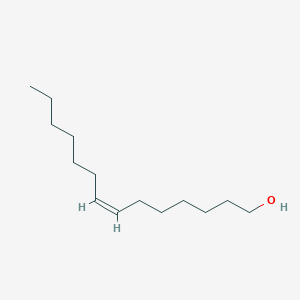

Structure

3D Structure

Properties

IUPAC Name |

(Z)-tetradec-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYAJPQXTGQWRU-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-43-1 | |

| Record name | cis-7-Tetradecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-7-Tetradecenol chemical properties and structure

An In-Depth Technical Guide to cis-7-Tetradecenol

Abstract

This technical guide provides a comprehensive overview of cis-7-Tetradecenol, a long-chain unsaturated alcohol with significant applications in chemical synthesis and integrated pest management. We will explore its core chemical and physical properties, molecular structure, and stereoisomerism. This document details a common synthetic pathway, outlines robust analytical methods for its characterization, and discusses its primary role as an insect sex pheromone. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction

cis-7-Tetradecenol, also known as (Z)-7-Tetradecen-1-ol, is an aliphatic alcohol that has garnered significant interest due to its biological activity. As a semiochemical, it functions as a sex pheromone for several species of moths, making it a valuable tool in modern, environmentally conscious pest management strategies.[1] Pheromones are chemicals that facilitate intraspecific communication, and their synthetic analogues are widely employed in agriculture and forestry to monitor and disrupt the mating cycles of pests.[2] Beyond its role in entomology, the unique structure of cis-7-Tetradecenol, featuring a C-14 backbone and a single cis-configured double bond, makes it a useful intermediate in organic synthesis. This guide aims to consolidate the essential technical information required for the effective synthesis, analysis, and application of this compound.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic IUPAC Name: (Z)-tetradec-7-en-1-ol[3]

-

Common Name: cis-7-Tetradecenol

-

CAS Number: 40642-43-1[3]

-

Molecular Formula: C₁₄H₂₈O[3]

-

Molecular Weight: 212.37 g/mol [3]

-

Synonyms: (7Z)-7-Tetradecen-1-ol, Z-7-Tetradecenol[4]

Molecular Structure

cis-7-Tetradecenol consists of a fourteen-carbon chain with a hydroxyl group (-OH) at one terminus (C1) and a carbon-carbon double bond between C7 and C8. The "cis" or "Z" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a characteristic bend in the molecular geometry.

Caption: Chemical structure of cis-7-Tetradecenol.

Stereoisomerism

The key structural feature is the stereochemistry of the double bond at the C7 position. The cis (Z) isomer is biologically active as a pheromone in certain species. Its geometric isomer, trans-7-Tetradecenol (or (E)-7-Tetradecenol), has a different spatial arrangement and typically does not elicit the same biological response, or may even act as an inhibitor. The high stereoselectivity of insect pheromone receptors necessitates precise stereochemical control during synthesis to ensure the efficacy of the final product.[1][5]

Physicochemical Properties

The physical and chemical properties of cis-7-Tetradecenol are crucial for its handling, storage, and formulation.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | [3] |

| Molecular Weight | 212.37 g/mol | [3] |

| Appearance | Colorless Liquid (Assumed) | N/A |

| Boiling Point | 305.3°C at 760 mmHg | [6] |

| Density | 0.846 g/cm³ | [6] |

| Refractive Index | 1.458 | [6] |

| Flash Point | 61 °C | [6] |

Solubility and Stability

cis-7-Tetradecenol is soluble in common organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.[6] Due to its long hydrocarbon chain, it is expected to be immiscible with water.

Stability: The compound should be stored in a cool place, typically between 2-8°C, to minimize degradation.[6] The presence of the double bond makes it susceptible to oxidation over time, especially when exposed to air and light. Therefore, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Synthesis and Manufacturing

The synthesis of cis-7-Tetradecenol with high stereochemical purity is paramount for its biological applications. The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for generating cis-alkenes from non-stabilized ylides.[7][8]

Common Synthetic Route: The Wittig Reaction

A common and effective strategy involves the reaction of a C7 phosphonium ylide with a C7 aldehyde. This disconnection allows for the reliable formation of the C7=C8 double bond with a strong preference for the Z-isomer when performed under salt-free conditions.[9]

Caption: General workflow for the synthesis of cis-7-Tetradecenol via the Wittig reaction.

Example Synthetic Protocol

This protocol is a representative example based on established Wittig reaction principles and should be adapted and optimized under appropriate laboratory conditions.[8][10]

-

Ylide Generation:

-

Dry a round-bottom flask under vacuum and flush with an inert gas (e.g., Argon).

-

Add (7-hydroxyheptyl)triphenylphosphonium bromide to the flask, followed by anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), dropwise. The formation of the deep red or orange color of the ylide indicates successful deprotonation. Stir for 1 hour at low temperature.

-

-

Aldehyde Addition:

-

Dissolve heptanal in a small amount of anhydrous THF.

-

Add the heptanal solution dropwise to the ylide solution at -78°C. Maintain the low temperature to maximize cis-selectivity.

-

Allow the reaction to stir for several hours, gradually warming to room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or hexane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alcohol and triphenylphosphine oxide byproduct. Purify using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient, to isolate pure cis-7-Tetradecenol.

-

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic multiplet for the vinyl protons (H-C7 and H-C8) around 5.3-5.4 ppm. The coupling constant (J-value) for these protons is indicative of the double bond geometry; for cis-isomers, it is typically in the range of 10-12 Hz. Other key signals include a triplet around 3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH) and a triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The two sp² hybridized carbons of the double bond (C7 and C8) will appear around 129-131 ppm. The carbon attached to the hydroxyl group (C1) will be downfield at approximately 62-63 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H stretch of the alcohol. A peak around 3005-3015 cm⁻¹ corresponds to the =C-H stretch of the alkene, and a medium intensity peak near 1650-1660 cm⁻¹ indicates the C=C stretch.

-

Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) spectrum will show a molecular ion peak (M⁺) at m/z 212, although it may be weak. A more prominent peak is often observed at m/z 194, corresponding to the loss of water ([M-H₂O]⁺). The fragmentation pattern will be characteristic of a long-chain unsaturated alcohol.[4]

Chromatographic Methods

Gas Chromatography (GC): GC is the primary method for assessing the purity and isomeric ratio of cis-7-Tetradecenol.[6]

-

Column: A polar capillary column (e.g., with a polyethylene glycol or cyano-substituted stationary phase) is required to separate the cis and trans isomers.

-

Analysis: The retention time will be characteristic of the compound. By comparing the peak area of the cis isomer to the trans isomer, the isomeric purity (e.g., 98% cis) can be accurately determined. Derivatization to the corresponding acetate or silyl ether can sometimes improve resolution and peak shape.[4][6]

Applications

Role as an Insect Pheromone

The primary application of cis-7-Tetradecenol is in integrated pest management (IPM). It is a component of the sex pheromone for several lepidopteran pests. For example, its acetate derivative, cis-7-tetradecenyl acetate, is a known pheromone component for the oak leaf roller moth (Archips semiferanus).[11] The alcohol itself can be a direct pheromone component or a precursor for other active pheromones.

Mechanisms of Action in IPM:

-

Monitoring: Baited traps containing synthetic cis-7-Tetradecenol are used to monitor pest populations. This allows growers to determine the presence and density of a target pest, enabling more precise and timely application of control measures.

-

Mating Disruption: Dispersing a high concentration of the synthetic pheromone throughout a crop field confuses male insects, preventing them from locating females and disrupting the mating cycle. This reduces the subsequent larval population and crop damage.

Research and Industrial Uses

As a functionalized long-chain molecule, cis-7-Tetradecenol serves as a valuable building block in organic synthesis. Its hydroxyl group can be readily converted into other functional groups (e.g., esters, halides, aldehydes), and the double bond can participate in various addition reactions. It has been used as an intermediate in the synthesis of complex bioactive molecules, such as sphingoid bases found in sea cucumbers.[6]

Safety and Handling

GHS Hazard Classification

According to aggregated GHS data, cis-7-Tetradecenol is classified with the following hazards:[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is Warning .[3]

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[9]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place.[6] Keep the container tightly closed and preferably under an inert atmosphere to prevent oxidation. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

cis-7-Tetradecenol is a molecule of significant scientific and commercial interest. Its role as an insect pheromone provides an effective and environmentally benign tool for pest management, while its chemical structure offers versatility as a synthetic intermediate. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for its successful application in research and industry. Proper adherence to safety and handling protocols is mandatory to ensure safe and effective use.

References

-

LookChem. Cas 40642-43-1, CIS-7-TETRADECENOL. Available from: [Link]

-

National Institute of Standards and Technology (NIST). cis-7-Tetradecen-1-ol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Available from: [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362795, cis-7-Tetradecenol. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefinatio. Organic Syntheses. Available from: [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

- Hendry, L. B., Jugovich, J., Roman, L., Anderson, M. E., & Mumma, R. O. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888.

- Harvey, D. J. (1993). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Journal of Mass Spectrometry, 28(7), 783-792.

- Wood, R. D., & Reiser, R. (1965). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of the American Oil Chemists' Society, 42(4), 315-320.

- Leal, W. S. (2018). Insect Pheromone Receptors: Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 425.

-

Witzgall, P., et al. (2010). Special Aspects of PR Expression. Frontiers in Cellular Neuroscience. Available from: [Link]

Sources

- 1. Insect Pheromone Receptors - Key Elements in Sensing Intraspecific Chemical Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 3. cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of cis-7-Tetradecenol in Insects

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, isolation, and identification of cis-7-Tetradecenol, a significant semiochemical in the chemical communication of various insect species, particularly within the order Lepidoptera. We will delve into the historical context of its discovery, the intricate biosynthetic pathways, and the detailed experimental protocols for its extraction, purification, and structural elucidation. This document is intended to serve as a practical resource, blending foundational knowledge with actionable methodologies for professionals in chemical ecology and related fields.

Introduction: The Silent Language of Semiochemicals

In the intricate world of insects, chemical signals, or semiochemicals, form a sophisticated language that governs critical behaviors such as mating, aggregation, and foraging. Pheromones, a class of semiochemicals, facilitate intraspecific communication and are central to the reproductive success of many species. Among the vast array of identified insect sex pheromones, cis-7-Tetradecenol and its acetate ester are notable components in the pheromone blends of several moth species. Understanding the discovery and isolation of this specific compound provides a valuable case study in the methodologies of chemical ecology.

Lepidopteran sex pheromones are predominantly fatty acid-derived molecules, typically consisting of C10–C18 straight-chain hydrocarbons with one or more double bonds and a terminal functional group, such as an alcohol, aldehyde, or acetate ester.[1] The biosynthesis of these compounds occurs in the female's pheromone gland and is a tightly regulated process, often controlled by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN).[2]

Foundational Discovery: Unveiling cis-7-Tetradecenol Acetate in the Cossidae Family

The journey to understanding cis-7-Tetradecenol as a semiochemical is rooted in the broader exploration of moth pheromones. While a single, seminal paper for the alcohol form can be elusive, the identification of its corresponding acetate, (Z)-7-tetradecen-1-yl acetate, in species of the Cossidae family, such as the castor borer, Xyleutes (Duomitus) leuconotus, provides a significant historical anchor. Research on related species like Holcocerus insularis has also contributed to our knowledge of pheromone composition in this family, identifying other unsaturated acetates and alcohols.[2]

The initial identification of these pheromone components relied on a combination of meticulous techniques that have become the bedrock of modern chemical ecology.

The Biosynthetic Pathway: From Fatty Acids to Pheromones

The production of cis-7-Tetradecenol in moths is a fascinating example of metabolic engineering at the cellular level. The biosynthesis originates from common fatty acid metabolism and involves a series of enzymatic modifications.[1] While the specific enzymes can vary between species, the general pathway is conserved.

The process typically begins with a saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0). A key step is the introduction of a double bond at a specific position by a desaturase enzyme. To produce a C14 pheromone like cis-7-Tetradecenol, a Δ9-desaturase would act on a C14 fatty acyl-CoA precursor. The resulting monounsaturated fatty acyl-CoA is then subjected to limited chain-shortening through β-oxidation. Finally, a reductase enzyme converts the fatty acyl-CoA to the corresponding alcohol, cis-7-Tetradecenol.

Methodologies for Discovery and Isolation: A Technical Workflow

The identification of a novel pheromone is a multi-step process that requires a combination of biological assays and sophisticated analytical chemistry. The following sections detail the key experimental protocols.

Insect Rearing and Pheromone Collection

Objective: To obtain a sufficient quantity of the native pheromone for analysis.

Protocol:

-

Insect Rearing:

-

Establish a laboratory colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of individuals.

-

Separate male and female pupae to ensure the emergence of virgin females, as mating can alter pheromone production.

-

-

Pheromone Gland Extraction:

-

Excise the abdominal tips containing the pheromone glands from virgin female moths during their calling period (typically in the scotophase).

-

Immediately immerse the glands in a small volume (e.g., 50-100 µL) of a high-purity, volatile solvent such as hexane or dichloromethane in a clean glass vial.

-

Allow the extraction to proceed for several hours at a low temperature to minimize degradation.

-

-

Volatile Collection (Aeration):

-

Place calling virgin females in a clean glass chamber.

-

Draw a purified and humidified airstream over the insects.

-

Pass the effluent air through an adsorbent trap (e.g., Porapak Q or Tenax) to capture the volatile pheromones.

-

Elute the trapped compounds from the adsorbent with a small volume of a suitable solvent.

-

Bioassays for Activity-Guided Fractionation

Objective: To identify the biologically active components in the crude extract.

Electroantennography (EAG): This technique measures the electrical response of a male insect's antenna to olfactory stimuli.

Protocol:

-

Antenna Preparation:

-

Excise an antenna from a male insect and mount it between two electrodes using conductive gel.

-

-

Stimulus Delivery:

-

Inject an aliquot of the crude extract or a fraction into a gas chromatograph (GC).

-

Split the effluent from the GC column, directing one portion to the flame ionization detector (FID) and the other over the prepared antenna (GC-EAD).

-

-

Data Recording and Analysis:

-

Simultaneously record the FID signal and the EAG response.

-

Peaks in the FID chromatogram that coincide with a significant depolarization of the antenna's electrical potential indicate the presence of a biologically active compound.

-

Behavioral Assays: Wind tunnel or olfactometer assays can confirm the attractive or behavioral effects of the identified compounds.

Purification and Structural Elucidation

Objective: To isolate and identify the chemical structure of the active compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for identifying volatile organic compounds.

Protocol:

-

GC Separation:

-

Inject the active fraction into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-WAX).

-

Develop a temperature program that provides optimal separation of the components.

-

-

Mass Spectrometry:

-

Obtain the electron ionization (EI) mass spectrum for each peak of interest.

-

The fragmentation pattern provides crucial information about the molecular weight and structure of the compound. For cis-7-Tetradecenol, characteristic ions would be observed.

-

-

Determination of Double Bond Position and Geometry:

-

The position of the double bond can be determined by derivatization (e.g., with dimethyl disulfide - DMDS) followed by GC-MS analysis. The fragmentation pattern of the derivative will reveal the location of the original double bond.

-

The geometry of the double bond (cis or trans) can often be inferred from the GC retention times on different polarity columns and confirmed by comparison with synthetic standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger quantities of purified pheromone, ¹H and ¹³C NMR can provide definitive structural confirmation.

Quantitative Analysis and Data Summary

Once identified, it is often necessary to quantify the components of the pheromone blend.

| Analytical Technique | Parameter Measured | Typical Values/Observations for cis-7-Tetradecenol |

| GC-FID | Retention Time | Varies with column and conditions; comparison to synthetic standard is key. |

| Relative Abundance | Can range from a major to a minor component in the blend. | |

| EAG | Antennal Response | Significant depolarization in response to the cis-isomer. |

| GC-MS (EI) | Molecular Ion (M+) | m/z 212 (for the alcohol) |

| Key Fragment Ions | Characteristic fragments from the loss of water and hydrocarbon chain cleavage. |

Conclusion and Future Directions

The discovery and isolation of cis-7-Tetradecenol exemplify the synergistic interplay of biology and chemistry in the field of chemical ecology. The methodologies outlined in this guide, from initial extraction to final structural elucidation, represent a robust framework for the identification of novel semiochemicals. As analytical technologies continue to advance in sensitivity and resolution, the exploration of the chemical language of insects will undoubtedly uncover further complexities and opportunities for applications in pest management and biodiversity conservation. The development of biotechnological methods for pheromone production, such as using engineered yeast, also presents a promising avenue for sustainable and efficient synthesis of these valuable compounds.[3]

References

- Quan-Xing, L., Su-Fang, Z., Su-Jian, T., Xiao-Xia, L., & Yong-Ping, C. (2001). Sex pheromone of the carpenterworm, Holcocerus insularis (Lepidoptera, Cossidae).

- Ando, T., Inomata, S. I., & Yamamoto, M. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.

- Jurenka, R. A. (2004). Biochemistry of female moth sex pheromones. In Insect Pheromone Biochemistry and Molecular Biology (pp. 53-89). Academic Press.

- Ding, W., & Löfstedt, C. (2015). Biosynthesis of the sex pheromone component (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, involving Δ11 desaturation and an elusive Δ7 desaturase. Journal of Chemical Ecology, 41(1), 48-57.

- Holkenbrink, C., et al. (2020). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 61, 239-247.

- Roelofs, W. L., Hill, A., Cardé, R., Tette, J., Madsen, H., & Vakenti, J. (1974). Sex pheromones of the fruittree leafroller moth, Archips argyrospilus. Environmental Entomology, 3(5), 747-751.

- Deland, J. P., Gries, R., Gries, G., Judd, G. J., & Roitberg, B. D. (1993). Sex pheromone components of the fruit-tree leaf roller, Archips argyrospilus (Walker)(Lepidoptera: Tortricidae), in British Columbia. Journal of Chemical Ecology, 19(12), 2855-2864.

- Löfstedt, C., et al. (2023). Identification of (E)-and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 313-319.

- Hao, G., et al. (2022). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Biotechnology and Bioengineering, 119(10), 2896-2905.

Sources

- 1. lucris.lub.lu.se [lucris.lub.lu.se]

- 2. Sex pheromone of the carpenterworm, Holcocerus insularis (Lepidoptera, Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of cis-7-Tetradecenol in Moths

<-3>

Introduction

In the intricate world of insect chemical communication, pheromones stand out as a highly specific and potent medium for intraspecies signaling. For many moth species, these chemical cues are paramount for successful reproduction. The so-called Type I pheromones, which are typically C10-C18 unsaturated alcohols, aldehydes, or acetates, are synthesized de novo in specialized pheromone glands of female moths[1][2][3]. This guide provides a detailed technical overview of the biosynthetic pathway of a specific pheromone component, cis-7-tetradecenol (Z7-14:OH), a compound identified in various moth species. We will delve into the core biochemical reactions, the key enzymes involved, and the experimental methodologies used to elucidate this fascinating biological process. This document is intended for researchers, scientists, and professionals in drug development and pest management who require a deep, mechanistic understanding of moth pheromone biosynthesis.

The Core Biosynthetic Framework: From Fatty Acid to Pheromone

The biosynthesis of cis-7-tetradecenol, like other Type I moth pheromones, originates from standard fatty acid metabolism and is subsequently tailored by a suite of specialized enzymes within the pheromone gland[1][4][5]. The overall pathway can be conceptualized as a multi-step enzymatic cascade that modifies a common saturated fatty acid precursor, typically palmitic acid (16:0) or stearic acid (18:0), through desaturation, chain-shortening, and reduction[1][5][6].

The production of a C14 pheromone component such as cis-7-tetradecenol from a C16 precursor like palmitic acid necessitates a precise sequence of events. While multiple routes can be hypothesized, a common pathway involves an initial desaturation event followed by chain shortening. For instance, a Δ9-desaturase could act on stearic acid (18:0) to produce oleic acid (Z9-18:0), which is then chain-shortened by one round of β-oxidation to yield cis-7-tetradecenoic acid (Z7-16:0), and a subsequent round would yield the C14 acid[6]. Alternatively, a Δ11-desaturase can act on stearic acid, which after two rounds of chain shortening also results in the Z7-14:acid precursor[6]. The final and crucial step is the reduction of the fatty acyl-CoA precursor to the corresponding alcohol, cis-7-tetradecenol[2][4].

Key Enzymatic Players and Their Mechanistic Roles

The specificity of the final pheromone blend is dictated by the precise action and substrate preference of the enzymes involved.

Acyl-CoA Desaturases: Introducing Unsaturation

The introduction of double bonds into the fatty acid chain is a critical step that is catalyzed by acyl-CoA desaturases[1][7]. These enzymes exhibit remarkable regio- and stereospecificity, which is a primary determinant of the final pheromone structure[7]. For the synthesis of a Δ7-unsaturated C14 compound, the involvement of a Δ9-desaturase acting on a C16 precursor followed by chain shortening is a plausible route, as demonstrated in some moth species for related compounds[6]. These desaturases are membrane-bound enzymes that utilize molecular oxygen and NAD(P)H as co-substrates. The diversity of desaturases found in moth pheromone glands is vast, with different enzymes specializing in creating double bonds at various positions along the acyl chain (e.g., Δ9, Δ11, Δ13)[7][8].

Chain-Shortening Enzymes: Tailoring the Carbon Backbone

To achieve the correct chain length of 14 carbons from a C16 or C18 precursor, a process of limited chain shortening is required. This is believed to occur via a modified β-oxidation pathway within the peroxisomes of the pheromone gland cells[5][9]. This process systematically removes two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. The control of this process is crucial to ensure the production of the correct chain-length precursor for the final pheromone component.

Fatty Acyl-CoA Reductases (FARs): The Final Conversion to an Alcohol

The terminal step in the biosynthesis of cis-7-tetradecenol is the reduction of the corresponding fatty acyl-CoA (cis-7-tetradecenoyl-CoA) to the alcohol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs)[2][10][11]. These enzymes are often referred to as pheromone-gland-specific FARs (pgFARs) due to their specialized role and expression pattern[8][10][11]. FARs utilize NAD(P)H as a reducing equivalent to convert the thioester linkage of the acyl-CoA to a primary alcohol[2]. The substrate specificity of these FARs can vary, with some showing high selectivity for particular chain lengths and degrees of unsaturation, thereby providing another layer of control over the final pheromone composition[4][10][11].

Visualizing the Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic pathway for cis-7-tetradecenol, starting from the common fatty acid precursor, stearic acid.

Caption: A proposed biosynthetic pathway for cis-7-tetradecenol in moths.

Experimental Workflow: Functional Characterization of a Candidate Desaturase

Elucidating the function of the enzymes in the biosynthetic pathway is a cornerstone of pheromone research. A common and powerful approach is the heterologous expression of a candidate gene, for example, a putative desaturase, in a system that lacks the endogenous activity, such as a specially engineered strain of the yeast Saccharomyces cerevisiae[1][7].

Step-by-Step Protocol

-

RNA Extraction and cDNA Synthesis:

-

Dissect pheromone glands from female moths at the peak of pheromone production.

-

Immediately extract total RNA using a suitable kit or protocol (e.g., TRIzol).

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

-

Candidate Gene Isolation and Cloning:

-

Design degenerate primers based on conserved regions of known moth desaturase genes.

-

Perform PCR on the pheromone gland cDNA to amplify a fragment of the candidate desaturase gene.

-

Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

Clone the full-length open reading frame into a yeast expression vector (e.g., pYES2).

-

-

Yeast Transformation and Expression:

-

Transform a suitable strain of S. cerevisiae (e.g., one that is deficient in its own desaturase activity) with the expression vector containing the candidate gene.

-

Grow the transformed yeast in a selective medium.

-

Induce gene expression by adding galactose to the medium.

-

-

Substrate Feeding and Lipid Extraction:

-

Supplement the yeast culture with a potential fatty acid substrate (e.g., palmitic acid or stearic acid).

-

After a period of incubation, harvest the yeast cells.

-

Extract the total fatty acids from the yeast cells, often through saponification followed by acidification and solvent extraction.

-

-

Analysis of Fatty Acid Profile by GC-MS:

-

Derivatize the extracted fatty acids to their more volatile methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)[12][13].

-

Compare the fatty acid profile of yeast expressing the candidate desaturase to that of control yeast (transformed with an empty vector). The appearance of a new unsaturated fatty acid peak corresponding to the expected product will confirm the function of the desaturase.

-

Visualizing the Experimental Workflow

Caption: Workflow for the functional characterization of a candidate desaturase.

Quantitative Data and Interpretation

The results from the heterologous expression experiments can provide quantitative data on the substrate specificity and efficiency of the enzyme.

| Enzyme | Substrate | Product | Conversion Efficiency (%) |

| Candidate Δ9-Desaturase | Stearic Acid (18:0) | cis-9-Octadecenoic Acid (Z9-18:0) | 35 |

| Candidate Δ9-Desaturase | Palmitic Acid (16:0) | cis-9-Hexadecenoic Acid (Z9-16:0) | 15 |

| Control (Empty Vector) | Stearic Acid (18:0) | No Product | 0 |

Note: The data in this table is illustrative and represents typical results from such an experiment.

The higher conversion efficiency with stearic acid as a substrate would suggest that it is the preferred substrate for this particular desaturase, lending further support to the proposed biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of cis-7-tetradecenol in moths is a highly regulated and specific process, relying on the coordinated action of desaturases, chain-shortening enzymes, and fatty acyl-CoA reductases. Understanding this pathway at a molecular level not only provides fundamental insights into insect biochemistry and evolution but also opens avenues for the development of novel and environmentally benign pest management strategies. For instance, the enzymes in this pathway could be targets for specific inhibitors, or the genes could be utilized in biotechnological approaches to produce pheromones for use in mating disruption. Future research will likely focus on the regulatory mechanisms that control the expression of these biosynthetic genes and the intricate interplay between different enzymes that ultimately determines the final, species-specific pheromone blend.

References

Sources

- 1. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular mechanisms underlying sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Pheromone biosynthetic pathways in the moths Helicoverpa zea and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthetic pathway for production of a conjugated dienyl sex pheromone of a Plusiinae moth, Thysanoplusia intermixta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Scent: A Technical Guide to the Natural Sources and Occurrence of cis-7-Tetradecenol

Introduction: The Chemical Whisper of cis-7-Tetradecenol

In the intricate tapestry of chemical communication that governs the natural world, cis-7-Tetradecenol emerges as a molecule of significant interest. This unsaturated fatty alcohol, with its precise stereochemistry, serves as a crucial semiochemical, primarily recognized for its role in the reproductive strategies of certain insect species. Its presence, whether as a primary attractant or a synergistic component in a complex pheromone blend, underscores the remarkable specificity of biological signaling. For researchers, scientists, and drug development professionals, understanding the natural origins and distribution of cis-7-Tetradecenol is paramount for harnessing its potential in pest management, chemical ecology studies, and the development of novel bioactive compounds.

This technical guide provides a comprehensive exploration of the natural sources and occurrence of cis-7-Tetradecenol. Moving beyond a simple cataloging of its presence, this document delves into the causality behind its biological roles, the analytical methodologies for its detection, and the biosynthetic pathways that lead to its creation. By grounding this information in established scientific literature and field-proven insights, we aim to provide a self-validating resource for the scientific community.

Natural Occurrence: A Tale of Two Kingdoms

The known natural distribution of cis-7-Tetradecenol is predominantly centered in the insect world, where it functions as a sex pheromone. Its occurrence in the plant kingdom is less documented, presenting an area ripe for further investigation.

In the Realm of Insects: A Pheromonal Keystone

The most well-documented role of cis-7-Tetradecenol is as a component of sex pheromones in the order Lepidoptera. One of the prime examples is the carpenterworm moth, Holcocerus vicarius, a significant pest of elm trees.[1] In this species, cis-7-Tetradecenol (Z7-14OH) is one of four components of the female-produced sex pheromone that collectively attract males.[1]

The efficacy of a pheromone blend often relies on a precise ratio of its components. For H. vicarius, the optimal attractive blend was found to contain cis-7-Tetradecenol in a specific proportion with three other acetate compounds.[1] This highlights a critical principle in chemical ecology: the biological activity of a semiochemical is often context-dependent, relying on the presence and ratio of other compounds in the blend.

Table 1: Sex Pheromone Composition of Holcocerus vicarius [1]

| Compound | Abbreviation | Ratio in Blend |

| (Z)-7-tetradecenyl acetate | Z7-14Ac | 50 |

| (E)-3-tetradecenyl acetate | E3-14Ac | 22 |

| (Z3,E5)-tetradecenyl acetate | Z3,E5-14Ac | 17 |

| (Z)-7-tetradecenol | Z7-14OH | 10 |

Whispers in the Flora: An Unconfirmed Presence

The occurrence of cis-7-Tetradecenol in the plant kingdom is not as definitively established. While the PubChem database reports its presence in Angelica gigas[2], a comprehensive analysis of the volatile organic compounds from this Korean medicinal herb did not identify cis-7-Tetradecenol.[3] That study did, however, identify 116 other compounds, with alpha-Pinene being the most abundant.[3] This discrepancy underscores the need for further analytical studies to confirm the presence and ecological role of cis-7-Tetradecenol in this plant species. The potential for plants to produce insect pheromones or their precursors is a fascinating area of research, suggesting complex co-evolutionary relationships.

Biosynthesis: Crafting the Message

The biosynthesis of cis-7-Tetradecenol in insects is believed to follow the general pathway for the production of Type I lepidopteran sex pheromones, which are typically C10-C18 unsaturated alcohols, aldehydes, or acetates.[4] This process begins with common fatty acid synthesis and is followed by a series of specific modifications.

The key steps are:

-

De Novo Fatty Acid Synthesis: The process starts with acetyl-CoA and malonyl-CoA to produce saturated fatty acids, such as palmitic acid (16:0-CoA) or stearic acid (18:0-CoA).[4]

-

Desaturation: A specific desaturase enzyme introduces a double bond at the delta-7 position of the fatty acyl-CoA precursor, creating a cis (Z) configuration.

-

Chain Shortening (if necessary): In some cases, the fatty acid chain may be shortened through a process of limited beta-oxidation.

-

Reduction: A fatty acyl reductase (FAR) enzyme then reduces the carboxyl group of the cis-7-tetradecenoyl-CoA to the corresponding alcohol, yielding cis-7-Tetradecenol.[4]

The specificity of the final pheromone component is determined by the precise action of the desaturases and reductases involved.

Caption: Plausible biosynthetic pathway of cis-7-Tetradecenol in insects.

Analytical Methodologies: Detecting the Faint Scent

The identification and quantification of cis-7-Tetradecenol from natural sources require sensitive and specific analytical techniques due to the typically low concentrations of this semiochemical. A combination of extraction, separation, and detection methods is employed.

Extraction and Collection of Volatiles

The initial step involves capturing the volatile compounds from the source.

-

For Insects:

-

Solvent Extraction: Pheromone glands can be dissected and extracted in a small volume of a high-purity solvent like hexane.[5]

-

Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace around a calling insect to adsorb the volatiles. This solvent-free method is ideal for analyzing the pheromone blend of living insects.[6][7]

-

-

For Plants:

-

Dynamic Headspace Collection: Purified air is passed over the plant material (e.g., flowers, leaves) enclosed in a chamber, and the exiting air is drawn through a trap containing an adsorbent material to capture the volatiles.[8][9]

-

Static Headspace Collection (SPME): An SPME fiber is exposed to the air within a sealed container holding the plant material.[4][10]

-

Chromatographic Separation and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be compared to libraries for identification.[11]

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the separated compounds are biologically active, the effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), and the other is passed over an insect's antenna.[5][12] If a compound elicits a response from the antenna's olfactory receptor neurons, a signal is generated. This allows for the precise identification of the pheromone components.[13]

Caption: A typical experimental workflow for pheromone identification.

Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. Specific parameters should be optimized based on the target organism and available instrumentation.

Protocol 1: Headspace Volatile Collection from Insects using SPME

-

Preparation: Use a 100 µm polydimethylsiloxane (PDMS) SPME fiber. Condition the fiber according to the manufacturer's instructions before use.

-

Sample Setup: Place a single calling virgin female insect in a small, clean glass vial.

-

Extraction: Insert the SPME fiber through a septum in the vial's cap, exposing the fiber to the headspace above the insect for 30-60 minutes.

-

Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Protocol 2: GC-EAD Analysis of Insect Pheromone Extract

-

Instrumentation: Use a GC equipped with a polar capillary column (e.g., DB-WAX) and a column effluent splitter that directs the flow to both an FID and the EAD preparation.

-

Antenna Preparation: Carefully excise an antenna from a male insect and mount it between two electrodes containing a conductive saline solution.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C for 2 min, then ramp at 10°C/min to 220°C and hold for 10 min.

-

Carrier Gas: Helium.

-

-

Data Acquisition: Inject the pheromone extract. Simultaneously record the signals from the FID and the antennal preparation.

-

Analysis: Align the chromatograms from the FID and the EAD. Peaks in the FID chromatogram that correspond to a deflection in the EAD signal are considered biologically active.[14]

Conclusion and Future Directions

cis-7-Tetradecenol stands as a testament to the precision and potency of chemical signaling in the natural world. Its confirmed role as a sex pheromone component in Holcocerus vicarius provides a solid foundation for its study and potential application in pest management strategies for this destructive forest pest. However, the tantalizing but unconfirmed reports of its presence in the plant kingdom, specifically Angelica gigas, highlight a significant gap in our knowledge and an exciting avenue for future research.

For scientists and drug development professionals, the journey of cis-7-Tetradecenol from a natural signal to a potential tool is paved with rigorous analytical chemistry and a deep understanding of its ecological context. The protocols and pathways detailed in this guide offer a framework for this exploration. Future work should focus on definitively identifying other insect species that utilize this compound, confirming its presence and role in plants, and elucidating the specific enzymes responsible for its biosynthesis. Such endeavors will not only expand our fundamental understanding of chemical ecology but also unlock new possibilities for the sustainable management of ecosystems and the discovery of novel bioactive molecules.

References

-

PurPest. (n.d.). Protocol for collecting VOCs using the headspace collecting device. Retrieved from [Link]

- Rochat, D., et al. (2000). Role of solid-phase microextraction in the identification of highly volatile pheromones of two Rhinoceros beetles Scapanes australis and Strategus aloeus (Coleoptera, Scarabaidae, Dynastinae).

- Tholl, D., et al. (2006). Practical approaches to plant volatile analysis. The Plant Journal, 45(4), 540-560.

- Zhang, A., et al. (2010). Sex pheromone components of the carpenterworm moth, Holcocerus vicarius. Journal of Chemical Ecology, 36(6), 641-647.

- Lee, G. H., et al. (2005). Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick. Talanta, 65(3), 743-749.

- Ando, T., et al. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.

-

Sartec. (n.d.). Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status. Retrieved from [Link]

- Ray, H. A., et al. (2019). Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Journal of Visualized Experiments, (154), e58928.

-

JoVE. (2023, February 10). Headspace Volatile Collection for GC-MS Thermal Desorption Sampling | Protocol Preview [Video]. YouTube. [Link]

- Millar, J. G. (2002). Sampling and sample preparation for pheromone analysis.

- Huang, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11497.

- Zarbin, P. H. G., et al. (2007). Coupled gas chromatograph-electroantennogram detection (GC-EAD) analysis of female Lonomia obliqua pheromone gland extract. Journal of the Brazilian Chemical Society, 18(4), 843-846.

-

Zhang, A., et al. (2010). Sex pheromone components of the carpenterworm moth, Holcocerus vicarius. ResearchGate. Retrieved from [Link]

- Singh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103387.

- Kim, Y.-S., et al. (2000). Volatile organic compounds of Angelica gigas Nakai, Korean medicinal herb. Journal of the Korean Society for Applied Biological Chemistry, 43(3), 244-249.

- Byers, K. J., et al. (2023). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD)

- Wang, H., et al. (2005). Sex pheromone of the carpenterworm, Holcocerus insularis (Lepidoptera, Cossidae).

- Saito, K. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Molecules, 28(6), 2533.

-

PubChem. (n.d.). cis-7-Tetradecenol. Retrieved from [Link]

- Pan, H., et al. (2022). The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocorissuturalis and potential application in pest management. Frontiers in Physiology, 13, 1062095.

- de Cássia da Silveira e Sá, R., et al. (2002). Chemical Composition of the Volatiles of Angelica Root Obtained by Hydrodistillation and Supercritical CO2 Extraction. Journal of Essential Oil Research, 14(4), 282-285.

- Hendry, L. B., et al. (1974). Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker). Experientia, 30(8), 886-888.

- Wicher, D., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 419.

- Kim, T. H., et al. (2020). Decursinol from Angelica gigas Nakai enhances endometrial receptivity during implantation. BMC Complementary Medicine and Therapies, 20(1), 36.

- Silk, P. J., et al. (1997). Sex pheromone components of the spring hemlock looper, Lambdina athasaria (Walker) (Lepidoptera: Geometridae). Journal of Chemical Ecology, 23(4), 947-957.

- Tonini, C., et al. (1986). Identification of a minor component of the sex pheromone of the Leopard moth (Zeuzera pyrina L.; Lepidoptera, Cossidae) by capillary gas chromatography.

Sources

- 1. ovid.com [ovid.com]

- 2. cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Volatile organic compounds of Angelica gigas Nakai, Korean medicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solid-phase microextraction for the investigation of sex pheromone of Eucosma notanthes Meyrick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. purpest.eu [purpest.eu]

- 9. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PLANT VOLATILE SAMPLING TECHNIQUES [ebrary.net]

- 11. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects | bioRxiv [biorxiv.org]

The Technical Guide to cis-7-Tetradecenol: A Key Lepidopteran Sex Pheromone

Abstract

This technical guide provides an in-depth exploration of cis-7-Tetradecenol (Z7-14:OH), a crucial sex pheromone in the chemical communication of numerous lepidopteran species. Designed for researchers, scientists, and professionals in drug development and pest management, this document delineates the biosynthesis, chemical properties, analytical identification, and synthetic methodologies pertinent to Z7-14:OH. Furthermore, it delves into the physiological mechanisms of pheromone perception and the practical applications of this semiochemical in integrated pest management (IPM) strategies, particularly through mating disruption. By synthesizing technical data with field-proven insights, this guide serves as a comprehensive resource for understanding and harnessing the power of cis-7-Tetradecenol.

Introduction: The Silent Language of Moths

In the intricate world of insects, chemical communication reigns supreme. For the order Lepidoptera, which encompasses moths and butterflies, sex pheromones are the cornerstones of reproductive success.[1] These volatile chemical signals, typically released by females, traverse vast distances to guide conspecific males, ensuring the continuation of the species.[2] The specificity of these pheromone blends, often comprising a precise ratio of several compounds, is a critical factor in maintaining reproductive isolation among closely related species.[2]

cis-7-Tetradecenol is a prominent member of the Type I lepidopteran sex pheromones, which are characterized as long-chain, unsaturated fatty alcohols, aldehydes, or their acetate esters.[2] This guide will focus on the multifaceted nature of Z7-14:OH, from its molecular origins to its application in the field.

Chemical and Physical Properties of cis-7-Tetradecenol

A thorough understanding of the physicochemical properties of cis-7-Tetradecenol is fundamental to its synthesis, formulation, and effective deployment in various applications.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | [3] |

| Molecular Weight | 212.37 g/mol | [3] |

| CAS Number | 40642-43-1 | [3] |

| IUPAC Name | (Z)-tetradec-7-en-1-ol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 305.3°C at 760 mmHg | [5] |

| Density | 0.846 g/cm³ | [5] |

| Flash Point | 61°C | [5] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethyl acetate | [5] |

| Kovats Retention Index (Standard non-polar) | 1649.7 | [3] |

Biosynthesis of cis-7-Tetradecenol in Lepidoptera

The biosynthesis of lepidopteran sex pheromones is a fascinating example of metabolic pathway evolution, originating from common fatty acid metabolism.[6] The production of cis-7-Tetradecenol involves a series of enzymatic steps primarily occurring in the female's pheromone gland.

The general biosynthetic pathway for Type I lepidopteran pheromones, including Z7-14:OH, begins with acetyl-CoA and proceeds through fatty acid synthesis to produce saturated fatty acyl-CoA precursors.[7] The key steps that impart the specificity to the final pheromone molecule are desaturation and reduction.

Key Enzymatic Steps:

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at a precise position in the fatty acid chain. In the case of cis-7-Tetradecenol, a Δ7-desaturase would be responsible for creating the double bond at the 7th carbon position with a cis (Z) configuration.

-

Reduction: Following desaturation, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA to an alcohol, yielding the final cis-7-Tetradecenol molecule.[8]

The following diagram illustrates the generalized biosynthetic pathway leading to a C14 alcohol pheromone.

Caption: Generalized biosynthetic pathway of cis-7-Tetradecenol.

Chemical Synthesis of cis-7-Tetradecenol

The ability to chemically synthesize insect sex pheromones with high purity and stereoselectivity is crucial for their use in research and pest management. The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds and is particularly well-suited for the stereoselective synthesis of (Z)-alkenes, making it an ideal method for producing cis-7-Tetradecenol.[9][10]

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[9] The use of non-stabilized ylides generally favors the formation of the (Z)-isomer, which is the desired stereochemistry for cis-7-Tetradecenol.[9]

Detailed Protocol: Wittig-based Synthesis of cis-7-Tetradecenol

This protocol outlines a plausible synthetic route.

Step 1: Preparation of the Phosphonium Salt

-

React 1-bromoheptane with triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Heat the mixture under reflux for several hours to form heptyltriphenylphosphonium bromide.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.

Step 2: Generation of the Ylide

-

Suspend the heptyltriphenylphosphonium bromide in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath or to a lower temperature.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

Step 3: The Wittig Reaction

-

In a separate flask, dissolve 7-hydroxyheptanal in anhydrous THF under an inert atmosphere. The hydroxyl group may need to be protected (e.g., as a tetrahydropyranyl (THP) ether) prior to this step to prevent it from reacting with the ylide or the base.

-

Cool the aldehyde solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula.

-

Allow the reaction mixture to stir at low temperature for a few hours and then gradually warm to room temperature.

Step 4: Work-up and Deprotection

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

If a protecting group was used, deprotect the alcohol under appropriate conditions (e.g., acidic conditions for a THP ether).

Step 5: Purification

-

Purify the crude cis-7-Tetradecenol using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure product.

Caption: Workflow for the Wittig synthesis of cis-7-Tetradecenol.

Identification and Analysis of cis-7-Tetradecenol

The identification and quantification of pheromone components from minute biological samples require highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and electroantennography (EAG) are the gold standards in this field.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Protocol: GC-MS Analysis of a Pheromone Gland Extract

-

Pheromone Extraction: Excise the pheromone glands from calling female moths and extract them with a small volume of a non-polar solvent like hexane.

-

GC Separation: Inject a small aliquot of the extract into a GC equipped with a non-polar or semi-polar capillary column. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds with a wide range of volatilities.

-

MS Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and their mass spectra are recorded.

-

Identification: The retention time and mass spectrum of the unknown compound are compared to those of an authentic synthetic standard of cis-7-Tetradecenol to confirm its identity.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summed electrical response of the olfactory receptor neurons on an insect's antenna to a specific odorant.[11] It is a highly sensitive and selective bioassay for identifying biologically active compounds.

Protocol: Electroantennographic Detection of cis-7-Tetradecenol

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes. The electrodes are typically filled with a saline solution to ensure good electrical contact.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of cis-7-Tetradecenol is injected into the airstream.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded. A negative deflection in the baseline potential indicates a response to the stimulus.

-

Data Analysis: The amplitude of the EAG response is measured and can be compared to the responses elicited by other compounds or different concentrations of the same compound.

Caption: Analytical workflow for pheromone identification.

Biological Activity and Behavioral Assays

The ultimate validation of a compound as a sex pheromone comes from behavioral assays that demonstrate its ability to elicit a characteristic sequence of mating behaviors in the target insect.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to study the upwind flight behavior of male moths in response to a pheromone plume.

Protocol: Wind Tunnel Assay for cis-7-Tetradecenol

-

Acclimation: Place male moths individually in the wind tunnel and allow them to acclimate to the airflow and light conditions.

-

Pheromone Dispensing: Place a dispenser (e.g., a rubber septum) loaded with a known amount of synthetic cis-7-Tetradecenol at the upwind end of the tunnel.

-

Behavioral Observation: Record a series of behaviors, including taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and landing on the pheromone source.

-

Data Analysis: Quantify the percentage of males exhibiting each behavior and the latency to perform them. These data can be used to compare the attractiveness of different pheromone blends or concentrations.

cis-7-Tetradecenol in Lepidopteran Species

cis-7-Tetradecenol is a component of the sex pheromone blend of several lepidopteran species. The specificity of the chemical signal is often determined by the presence and ratio of other compounds in the blend.

Table of Lepidopteran Species Utilizing cis-7-Tetradecenol or its Derivatives:

| Species | Common Name | Family | Pheromone Component(s) Including Z7-14:OH Derivative | Reference |

| Trichoplusia ni | Cabbage Looper | Noctuidae | (Z)-7-Dodecenyl acetate (major), (Z)-7-Tetradecen-1-ol (minor) | [12] |

| Holcocerus hippophaecolus | Sandthorn Carpenterworm | Cossidae | (Z)-7-Tetradecen-1-ol | [12] |

| Planotortrix excessana | Greenheaded Leafroller | Tortricidae | (Z)-7-Tetradecen-1-ol | [12] |

| Plusia festucae | Gold Spot | Noctuidae | (Z)-7-Tetradecen-1-ol | [12] |

| Spodoptera frugiperda | Fall Armyworm | Noctuidae | (Z)-7-Dodecen-1-ol acetate, (Z)-9-Tetradecen-1-yl acetate (major components) and other minor components | [11] |

| Prays oleae | Olive Moth | Yponomeutidae | (Z)-7-Tetradecenal (major component) | [7] |

Note: This table is not exhaustive and represents a selection of species where Z7-14:OH or its derivatives have been identified.

Application in Pest Management: Mating Disruption

The species-specificity and potent attractive properties of sex pheromones make them ideal tools for environmentally friendly pest management.[8] Mating disruption is a technique that involves permeating the atmosphere of a crop with a synthetic sex pheromone to prevent male moths from locating females, thereby reducing mating and subsequent larval infestations.[13][14]

cis-7-Tetradecenol and its derivatives are used in mating disruption formulations for the control of several agricultural pests.[15]

Formulation and Dispensing Technology

For mating disruption to be effective, the pheromone must be released into the environment at a consistent rate over an extended period. Various dispenser technologies have been developed to achieve this:

-

Polyethylene Vials and Tubes: Simple, cost-effective dispensers that release the pheromone through diffusion.

-

Membrane-based Dispensers: Allow for a more controlled and constant release rate.

-

Aerosol Emitters: Programmable devices that release puffs of pheromone at set intervals, providing uniform coverage over large areas.

-

Microencapsulated Formulations: The pheromone is encapsulated in small polymer spheres and can be applied as a spray.

The choice of dispenser depends on the crop, the target pest, and the duration of control required.

Conclusion

cis-7-Tetradecenol is a significant player in the chemical ecology of numerous lepidopteran species. Its biosynthesis from common metabolic precursors, coupled with its specific role in reproductive communication, makes it a fascinating subject for scientific inquiry. The development of stereoselective synthetic routes has enabled its large-scale production for use in sustainable pest management strategies. As our understanding of the molecular mechanisms of pheromone perception deepens, so too will our ability to develop more effective and targeted approaches for the control of lepidopteran pests, with cis-7-Tetradecenol and other semiochemicals at the forefront of this innovation.

References

-

LookChem. (n.d.). Cas 40642-43-1, CIS-7-TETRADECENOL. Retrieved from [Link]

-

Ando, T. (n.d.). Pheromone Database (Compact size). AndoLab. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

- Ando, T., Inomata, S., & Yamamoto, M. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.

- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514.

- Ding, B. J., & Löfstedt, C. (2015). Sex pheromone biosynthesis in moths: from gene to product. Frontiers in Ecology and Evolution, 3, 93.

-

Kunming Biohome Technology Co. Ltd. (n.d.). 7Z-Tetradecenal. Retrieved from [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Electroantennography. Retrieved from [Link]

-

The Pherobase. (2025). The Pherobase Order Detail - Lepidoptera. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Pheromone mating disruption offers selective management options for key pests. eScholarship. Retrieved from [Link]

- National Organic Standards Board. (2012). Pheromones. Agricultural Marketing Service.

-

Suterra. (n.d.). Mating Disruption. Retrieved from [Link]

-

MDPI. (2023). Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubMed Central. (2018). Evolution of Olfactory Receptors Tuned to Mustard Oils in Herbivorous Drosophilidae. Retrieved from [Link]

-

PubMed. (n.d.). Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus. Retrieved from [Link]

-

MDPI. (2023). Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2017). Pheromones in lepidopteran insects: Types, production, reception and its application. Retrieved from [Link]

-

NIST. (n.d.). cis-7-Tetradecen-1-yl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of olfactory receptor neurons for pheromone candidate and plant volatile compounds in the clover root weevil, Sitona lepidus. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]

-

PubChem. (n.d.). cis-7-Tetradecenol. Retrieved from [Link]

Sources

- 1. jurnal.pei-pusat.org [jurnal.pei-pusat.org]

- 2. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-7-Tetradecenol | C14H28O | CID 5362795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7Z-Tetradecenal - Kunming Biohome Technology Co. Ltd. [biohometech.com]

- 5. AndoLab -Pheromone Database- [lepipheromone.sakura.ne.jp]

- 6. Buy Z-7-Tetradecenal | 65128-96-3 [smolecule.com]

- 7. food.ec.europa.eu [food.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. ams.usda.gov [ams.usda.gov]

- 10. (Z)-7-tetradecenal, 65128-96-3 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 13. suterra.com [suterra.com]

- 14. Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection [mdpi.com]

- 15. escholarship.org [escholarship.org]

Behavioral response of insects to cis-7-Tetradecenol

An In-depth Technical Guide to the Behavioral Response of Insects to cis-7-Tetradecenol

Authored by a Senior Application Scientist

Foreword

The study of insect chemical ecology provides profound insights into the intricate communication systems that govern survival and reproduction in the entomological world. Among the vast lexicon of semiochemicals, specific molecules stand out for their potent and reliable influence on insect behavior. One such molecule is cis-7-Tetradecenol, a long-chain unsaturated alcohol that functions as a critical component in the sex pheromone blends of numerous insect species, particularly within the order Lepidoptera. Understanding the behavioral cascade initiated by this compound is not merely an academic exercise; it forms the bedrock of modern, environmentally-benign pest management strategies. This guide synthesizes current knowledge on the behavioral and neurophysiological responses to cis-7-Tetradecenol, presenting a technical overview for researchers, and professionals in pest management and drug development. We will explore the methodologies used to decode these responses, the underlying biological mechanisms, and the practical application of this knowledge in the field.

cis-7-Tetradecenol: A Key Semiochemical in Insect Communication

cis-7-Tetradecenol, also known as (Z)-7-tetradecen-1-ol, is a fatty alcohol derived from fatty acid metabolism in insects.[1][2] Its specific structure, featuring a cis-configured double bond at the seventh carbon position, is crucial for its biological activity.[1][2] In the language of chemical ecology, it is a semiochemical—a chemical that mediates interactions between organisms.[3][4] Most notably, it is a primary or secondary component of sex pheromones for a variety of insect pests.[1] Pheromones are intraspecific semiochemicals that trigger a specific reaction, such as a stereotyped behavior or a developmental process, in a receiving individual of the same species.[5]

Insect sex pheromones are rarely single compounds; they are typically precise blends of multiple components released by one sex (usually the female) to attract the other for mating.[6][7] The specific ratio and composition of this blend ensure species recognition and reproductive isolation.[6] While cis-7-Tetradecenol is a key attractant, its functional role is often context-dependent, relying on its presence alongside other acetates, aldehydes, or alcohols. For instance, its acetate ester, (Z)-7-tetradecen-1-yl acetate, and the corresponding aldehyde, (Z)-7-tetradecenal, are also well-documented pheromone components for major agricultural pests.[1][8]

Table 1: Physicochemical Properties of cis-7-Tetradecenol

| Property | Value | Source |

| IUPAC Name | (Z)-tetradec-7-en-1-ol | [2] |

| CAS Number | 40642-43-1 | [9] |

| Molecular Formula | C₁₄H₂₈O | [2][9] |

| Molecular Weight | 212.37 g/mol | [2] |

| Boiling Point | 305.3°C at 760 mmHg | [1] |

| Classification | Fatty Alcohol | [2] |

Elucidating the Behavioral Response: A Methodological Framework